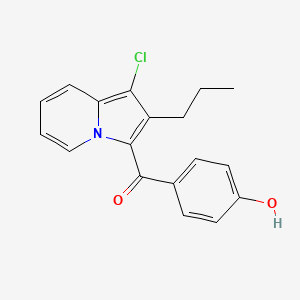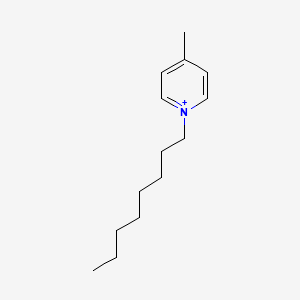
Pyridinium, 4-methyl-1-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-methyl-1-octyl- is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are characterized by a pyridine ring with a positively charged nitrogen atom. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 4-methyl-1-octyl- typically involves the quaternization of pyridine with an alkyl halide. The reaction is carried out by mixing pyridine with 4-methyl-1-octyl halide in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete quaternization .
Industrial Production Methods: Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure to optimize the production of the desired pyridinium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 4-methyl-1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: The major products include pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridinium derivatives.
Substitution: The major products are substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-methyl-1-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for studying ion transport.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of pyridinium, 4-methyl-1-octyl- involves its interaction with biological membranes and proteins. The positively charged pyridinium ion interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes, inhibiting their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-methyl-4-octyl-
- Pyridinium, 4-methyl-1-hexyl-
- Pyridinium, 4-methyl-1-decyl-
Comparison: Pyridinium, 4-methyl-1-octyl- is unique due to its specific alkyl chain length, which influences its physicochemical properties and biological activity. Compared to pyridinium, 1-methyl-4-octyl-, the presence of a methyl group at the 4-position enhances its hydrophobicity and membrane-disrupting ability. Similarly, variations in alkyl chain length, as seen in pyridinium, 4-methyl-1-hexyl- and pyridinium, 4-methyl-1-decyl-, affect the compound’s solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
74077-78-4 |
|---|---|
Molekularformel |
C14H24N+ |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
4-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |
InChI-Schlüssel |
OSCFFOTZWZZXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
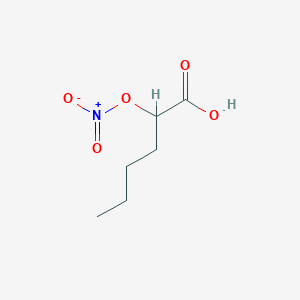




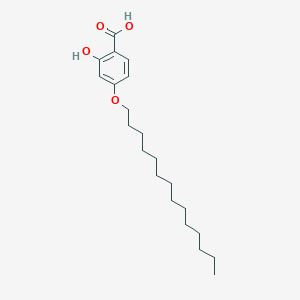

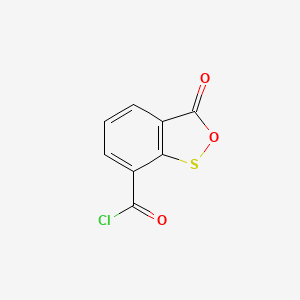

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
